Product packaging for 5-Bromo-4-chloro-3-indoxyl myristate(Cat. No.:CAS No. 341972-95-0)

5-Bromo-4-chloro-3-indoxyl myristate

Cat. No.: B1292705
CAS No.: 341972-95-0
M. Wt: 456.8 g/mol
InChI Key: BXGNTAYHIGXODS-UHFFFAOYSA-N
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Description

Significance of Chromogenic Substrates in Enzyme Detection and Localization Methodologies

Chromogenic substrates are indispensable tools in modern biochemistry and molecular biology, providing a visual method for the detection and quantification of enzymatic activity. nih.govresearchgate.net These compounds are colorless, soluble molecules that, upon enzymatic cleavage, release a chromophore—a chemical group that is colored. nih.gov This transformation from a colorless substrate to a colored product allows for both qualitative identification and quantitative measurement of enzyme presence and activity. researchgate.net The intensity of the resulting color, which can be measured spectrophotometrically, is proportional to the enzymatic activity, making these substrates valuable for a wide range of applications. researchgate.net

The utility of chromogenic substrates extends across various scientific disciplines. In microbiology, they are incorporated into culture media to identify and differentiate microorganisms based on their specific enzyme profiles. researchgate.net In biotechnology and clinical diagnostics, they are crucial components of techniques such as ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunohistochemistry, where they enable the visualization of target proteins and enzymes. nih.govresearchgate.net The primary advantage of these substrates lies in their simplicity, cost-effectiveness, and the ability to provide a direct, visible readout of enzymatic reactions without the need for complex instrumentation, although spectrophotometers can be used for precise quantification.

Overview of the Indoxyl-Based Chromogenic System and its Core Principles

The indoxyl-based chromogenic system is a widely used method for detecting various hydrolytic enzymes. researchgate.net Substrates in this system consist of an indoxyl group linked, typically at the 3-hydroxyl position, to a specific moiety that is recognized by the target enzyme. This moiety can be a carbohydrate (for glycosidases), a phosphate (B84403) group (for phosphatases), or an acyl group (for esterases). gbiosciences.com The substrate itself is soluble and colorless.

The core principle of the system involves a two-step reaction initiated by enzymatic activity. First, the target enzyme hydrolyzes the bond connecting the indoxyl core to the specific substrate moiety. This enzymatic cleavage releases an unstable intermediate, typically 5-bromo-4-chloro-3-indoxyl (in the case of "X-substrates"). This intermediate is also colorless and soluble.

In the second step, in the presence of an oxidizing agent (often atmospheric oxygen), the released indoxyl molecules undergo rapid oxidative dimerization. researchgate.net This reaction links two indoxyl molecules to form a water-insoluble, intensely colored indigo (B80030) dye. researchgate.net A common product is 5,5'-dibromo-4,4'-dichloro-indigo, which is a vibrant blue-green precipitate. Because the final colored product is insoluble, the color is deposited directly at the site of enzyme activity, making indoxyl substrates exceptionally useful for the spatial localization of enzymes in tissues (histochemistry) or on solid culture media (microbiology). gbiosciences.com

Historical Development and Evolution of Indigogenic Substrates in Scientific Investigations

The chemical reactions that produce indigo dyes have been known for centuries, but their application in scientific research as "indigogenic" (indigo-producing) substrates for enzyme detection began in the mid-20th century. Early work in the 1950s focused on developing histochemical methods to localize esterase activity within tissues. Researchers synthesized indoxyl acetate (B1210297) as a substrate, which, when cleaved by esterases, produced the characteristic blue indigo precipitate at the enzyme's location.

Over the following decades, the indoxyl system was refined and expanded. A significant advancement was the introduction of halogenated indoxyl derivatives. It was discovered that substituting the indoxyl ring with halogen atoms, such as bromine and chlorine, resulted in the formation of dye particles that were smaller and less prone to diffusion. researchgate.net This improved the precision and resolution of enzyme localization. Substrates like 5-bromo-indoxyl acetate, 5-bromo-6-chloro-indoxyl acetate, and particularly 5-bromo-4-chloro-indoxyl acetate were found to yield the sharpest localizations. researchgate.net

This led to the development of a wide array of "X-substrates," where "X" signifies the 5-bromo-4-chloro-3-indoxyl core. These substrates were synthesized with different enzyme-specific groups attached, expanding the system to detect a broad range of enzymes, including β-galactosidase (X-Gal), β-glucuronidase (X-Gluc), and alkaline phosphatase (BCIP). By the 1970s, these substrates were widely adopted for detecting bacteria and became a cornerstone of molecular biology, particularly in blue-white screening for recombinant DNA technology. gbiosciences.com The evolution of these substrates has provided researchers with a versatile and robust toolkit for visualizing enzymatic processes in diverse biological contexts. researchgate.net

Contextualization of 5-Bromo-4-chloro-3-indoxyl Myristate as a Specific Indoxyl Ester Substrate

This compound , also known as X-Myristate, is a specialized chromogenic substrate designed for the detection of specific hydrolytic enzymes, namely esterases and lipases. gbiosciences.comnih.gov It belongs to the family of indigogenic substrates, utilizing the 5-bromo-4-chloro-3-indoxyl core for color generation.

The defining feature of this substrate is the myristate group attached to the indoxyl core via an ester bond. Myristate is the conjugate base of myristic acid, a saturated fatty acid with a 14-carbon chain (C14). This long acyl chain makes the substrate particularly suited for identifying lipolytic enzymes that have a substrate preference for longer-chain fatty acid esters. nih.gov While many esterases can hydrolyze short-chain esters like acetate (C2) or butyrate (B1204436) (C4), true lipases are generally characterized by their ability to act on longer-chain triglycerides. nih.gov Therefore, this compound serves as a tool to differentiate and detect enzymes with this specific lipolytic activity.

Upon encountering a suitable esterase or lipase (B570770), the enzyme cleaves the ester bond, releasing the myristate and the 5-bromo-4-chloro-3-indoxyl intermediate. The indoxyl intermediate then dimerizes through oxidation to form an insoluble, blue-green precipitate, visually indicating the presence and location of enzyme activity. gbiosciences.com Although detailed kinetic studies for this specific substrate are not widely published, its application is based on the well-established principles of lipase substrate specificity, where enzymes from different sources exhibit varying affinities for fatty acids of different chain lengths. nih.gov Research on lipases from microbial sources, for instance, has shown that enzymes can display strong preferences for specific long-chain fatty acids like myristate (C14), validating the use of such specific substrates for their detection. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number341972-95-0
Molecular FormulaC22H31BrClNO2
Molecular Weight456.84 g/mol
AppearancePowder chemsynlab.com
SolubilityInsoluble in water; Soluble in DMSO, DMF, Chloroform chemsynlab.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31BrClNO2 B1292705 5-Bromo-4-chloro-3-indoxyl myristate CAS No. 341972-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)27-19-16-25-18-15-14-17(23)22(24)21(18)19/h14-16,25H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGNTAYHIGXODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647371
Record name 5-Bromo-4-chloro-1H-indol-3-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341972-95-0
Record name 5-Bromo-4-chloro-1H-indol-3-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Basis of Chromogenic Activity of 5 Bromo 4 Chloro 3 Indoxyl Myristate

Enzymatic Hydrolysis of the Ester Bond by Specific Hydrolases

The initial and pivotal step in the chromogenic cascade is the enzymatic cleavage of the ester bond linking the myristate group to the 5-Bromo-4-chloro-3-indoxyl moiety. This reaction is catalyzed by specific hydrolases, particularly carboxylesterases (EC 3.1.1.1), which are a diverse group of enzymes capable of hydrolyzing ester-containing compounds.

The specificity of these enzymes can vary, with some exhibiting a preference for substrates with long-chain fatty acid esters like myristate. For instance, human carboxylesterase 1 (hCE-1) is known to hydrolyze a wide variety of substrates, including those with larger acyl groups, while human carboxylesterase 2 (hCE-2) generally shows a preference for substrates with smaller acyl groups and larger alcohol moieties. mdpi.comnih.gov The myristate group, a 14-carbon saturated fatty acid, provides a hydrophobic character to the substrate, influencing its interaction with the active site of the enzyme.

The catalytic mechanism of carboxylesterases typically involves a catalytic triad of amino acid residues (serine, histidine, and an acidic residue like aspartate or glutamate) within the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in 5-Bromo-4-chloro-3-indoxyl myristate. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the 5-Bromo-4-chloro-3-indoxyl and forming an acylated enzyme intermediate (with the myristate group covalently attached to the serine residue). The acylated enzyme is subsequently hydrolyzed by a water molecule, regenerating the active enzyme and releasing myristic acid. The rate of this hydrolysis is dependent on factors such as enzyme concentration, substrate concentration, pH, and temperature.

Subsequent Oxidation and Dimerization of the Released 5-Bromo-4-chloro-3-indoxyl Moiety

Following its release from the myristate ester, the 5-Bromo-4-chloro-3-indoxyl molecule is highly unstable and readily undergoes oxidation and dimerization to form a stable, colored product.

Atmospheric oxygen plays a crucial role as an oxidizing agent in the conversion of the colorless 5-Bromo-4-chloro-3-indoxyl to the colored indigoid dye. researchgate.net The reaction is a spontaneous, air-mediated oxidation process. nih.gov In an alkaline environment, the indoxyl molecule is believed to form a reactive enolate intermediate, which is then oxidized. researchgate.net This oxidation process involves the removal of electrons from the indoxyl molecules, leading to the formation of radical intermediates. These highly reactive radicals then rapidly dimerize. For every molecule of indoxyl oxidized, it has been observed that approximately one molecule of hydrogen peroxide is also formed as a by-product. imedpub.com

While atmospheric oxygen can facilitate the oxidation of 5-Bromo-4-chloro-3-indoxyl, the reaction rate can be relatively slow for certain applications, potentially leading to diffusion of the intermediate and inaccurate localization of the enzymatic activity. To overcome this, oxidizing agents are often incorporated into the reaction mixture to enhance the kinetics of the oxidation and dimerization process. An equimolar mixture of potassium ferricyanide (B76249) [K₃Fe(CN)₆] and potassium ferrocyanide [K₄Fe(CN)₆] is a commonly used catalytic system. researchgate.net

The ferricyanide ion, [Fe(CN)₆]³⁻, acts as the primary oxidizing agent, accepting an electron from the 5-Bromo-4-chloro-3-indoxyl and being reduced to the ferrocyanide ion, [Fe(CN)₆]⁴⁻. The ferrocyanide is then re-oxidized back to ferricyanide by atmospheric oxygen, thus regenerating the catalyst and allowing it to participate in further oxidation cycles. This catalytic cycle significantly accelerates the conversion of the indoxyl intermediate to the final colored product, ensuring rapid precipitation at the site of enzymatic activity.

Formation of Insoluble Indigoid Pigments: 5,5′-Dibromo-4,4′-dichloroindigo (Greenish-Blue Chromophore)

The oxidation and dimerization of two molecules of 5-Bromo-4-chloro-3-indoxyl result in the formation of 5,5′-Dibromo-4,4′-dichloroindigo. This molecule is a halogenated indigoid dye that is intensely colored and highly insoluble in aqueous solutions. The insolubility of this final product is a critical feature for its use in chromogenic assays, as it precipitates at the location of the enzymatic activity, providing a stable and localized signal. The extended conjugated system of π-electrons in the 5,5′-Dibromo-4,4′-dichloroindigo molecule is responsible for its strong absorption of light in the visible spectrum, resulting in its characteristic greenish-blue color. researchgate.net

Alternative Chromogenic Pathways Employing Indoxyl Derivatives

While the formation of an indigoid dye is the most common chromogenic pathway for indoxyl-based substrates, alternative methods exist that can lead to the formation of different colored products.

An alternative to the oxidative dimerization pathway is the trapping of the enzymatically released 5-Bromo-4-chloro-3-indoxyl with a diazonium salt in an azo coupling reaction. researchgate.net This reaction produces a highly colored and often insoluble azo dye. In this electrophilic aromatic substitution reaction, the aryldiazonium cation acts as the electrophile, and the electron-rich 5-Bromo-4-chloro-3-indoxyl serves as the nucleophile. wikipedia.org

The reaction is typically carried out under specific pH conditions to facilitate the coupling. beilstein-journals.orgnih.gov A variety of stable diazonium salts can be employed, each potentially yielding an azo dye with a different color. For example, coupling with certain diazonium salts can produce red or fluorescent products. researchgate.net This alternative pathway offers versatility in the color of the final product and can be advantageous in multiplexing applications where different enzyme activities are detected simultaneously using different chromogenic substrates.

Indoxyl-Tetrazolium Methods Involving Tetrazolium Salt Reduction to Formazans

In addition to dimerization to form an indigo (B80030) dye, the 5-bromo-4-chloro-3-indoxyl intermediate generated from the enzymatic cleavage of its myristate precursor can be utilized in an alternative detection system involving tetrazolium salts. This approach, known as the indoxyl-tetrazolium method, leverages the reducing potential of the indoxyl intermediate.

The core of this method is the reduction of a soluble, often lightly colored or colorless, tetrazolium salt into a deeply colored, water-insoluble formazan. wikipedia.orgresearchgate.net After the initial enzymatic release of 5-bromo-4-chloro-3-indoxyl, this intermediate acts as an electron donor, reducing the tetrazolium salt. researchgate.net This reaction is generally performed under alkaline conditions (e.g., pH 9.5), which are optimal for enzymes like alkaline phosphatase and also facilitate the reduction of the tetrazolium salt. researchgate.netnih.gov

Table 1: Comparison of Common Tetrazolium Salts Used in Detection Assays

Tetrazolium SaltAbbreviationInitial ColorFormazan ColorKey Characteristics
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideMTTYellowPurpleWidely used in cell viability assays; formazan is insoluble and requires solubilization for quantification. nih.govnih.gov
Nitroblue Tetrazolium chlorideNBTYellowDark Blue/PurpleCommonly used with BCIP in histochemistry; forms an insoluble diformazan precipitate. wikipedia.orgnih.gov
Tetranitro blue tetrazoliumTNBTColorlessBlueUsed for sensitive detection of alkaline phosphatase in immunohistochemistry. nih.gov
5-cyano-2,3-di-(p-tolyl)-tetrazolium chlorideCTCColorlessRed (fluorescent)Used for assessing bacterial viability; formazan product is fluorescent. nih.gov

Fluorescence Properties of Indoxyl and Leucoindigo (B3055547) Intermediates in Sensitive Assays

During the oxidative dimerization of 5-bromo-4-chloro-3-indoxyl to its corresponding indigo dye, several transient intermediates are formed. Among these is the reduced form of the final dye, known as leucoindigo (specifically, 5,5'-dibromo-4,4'-dichloro-leucoindigo). Unlike the final indigo product, which is essentially non-fluorescent due to highly efficient internal conversion processes that deactivate its excited state, the leucoindigo intermediate exhibits significant fluorescence. nih.gov

The photophysical properties of leucoindigo derivatives have been studied in detail. These compounds display notable fluorescence quantum yields (ΦF), which represent the ratio of photons emitted to photons absorbed. nih.gov For leucoindigo and its derivatives, these values are approximately two orders of magnitude higher than those of their oxidized keto (indigo) counterparts. nih.gov The deactivation of the excited state in leucoindigos is a competitive process involving fluorescence, internal conversion to the ground state, and intersystem crossing to the triplet state. acs.org This contrasts sharply with the indigo form, where internal conversion is the dominant deactivation pathway. acs.org

The fluorescence of leucoindigo intermediates can be harnessed for the development of highly sensitive assays. The emission of light provides a quantitative signal that can be detected with greater sensitivity than colorimetric measurements. The specific photophysical properties, such as fluorescence quantum yield and lifetime, are influenced by the substitution pattern on the indigo core and the solvent environment. nih.gov Furthermore, studies have shown that leucoindigo can undergo photoisomerization between its trans and cis forms in the excited state, which can influence its fluorescence decay kinetics. nih.govacs.org

Table 2: Photophysical Properties of Leucoindigo Intermediates

PropertySymbolTypical Value Range for LeucoindigosSignificance
Fluorescence Quantum YieldΦF0.04 - 0.46High values indicate efficient light emission, enabling sensitive detection. nih.gov
Intersystem Crossing Quantum YieldΦT0.013 - 0.034Represents the efficiency of forming the triplet state. nih.gov
Fluorescence LifetimeτF~0.1 to 2.2 nsThe average time the molecule spends in the excited state; can be influenced by isomerization. nih.govacs.org

Enzymatic Specificity and Target Hydrolase Systems in Research Applications

Utility as a Substrate for Carboxylic Esterases

5-Bromo-4-chloro-3-indoxyl myristate, by virtue of its chemical structure, is a logical substrate for carboxylic esterases (EC 3.1.1.1), a broad group of enzymes that catalyze the hydrolysis of ester bonds. The molecule consists of the 5-bromo-4-chloro-3-indoxyl chromogenic core linked via an ester bond to myristic acid, a 14-carbon saturated fatty acid. Esterases with a substrate preference for long-chain fatty acid esters, sometimes referred to as lipases (EC 3.1.1.3), would be expected to hydrolyze this compound.

While specific research articles detailing the use of this compound for carboxylic esterase detection are not abundant, the principle is well-established with other fatty acid esters of 5-bromo-4-chloro-3-indoxyl. A range of these substrates, varying only in the length of the attached fatty acid chain, are commercially available and used to detect and characterize esterase and lipase (B570770) activity. For instance, related compounds such as 5-bromo-4-chloro-3-indoxyl palmitate (a C16 ester) and 5-bromo-4-chloro-3-indoxyl caprylate (a C8 ester) are recognized as chromogenic substrates for carboxylesterases and lipases. The cleavage of these substrates releases the indoxyl moiety, leading to the formation of a blue to blue-green precipitate in bacterial colonies or on membranes where the enzyme is active. biosynth.com

Interestingly, some commercial suppliers have described this compound as a substrate for β-galactosidase. This is chemically unlikely given the presence of an ester linkage rather than a glycosidic bond. This discrepancy may arise from its inclusion in proprietary chromogenic mixtures for microbial identification, where it might be used alongside a glycosidic substrate to differentiate bacterial species based on a profile of multiple enzyme activities. For example, in the detection of Listeria, complex chromogenic media are employed which utilize a variety of substrates to identify specific enzymatic activities characteristic of the genus or pathogenic species. nih.govresearchgate.net

The general mechanism for the detection of esterase activity using an indoxyl ester is as follows: This compound + H₂O ---(Carboxylic Esterase/Lipase)--> 5-Bromo-4-chloro-3-indoxyl + Myristic Acid 2 x 5-Bromo-4-chloro-3-indoxyl + O₂ ---> 5,5'-Dibromo-4,4'-dichloro-indigo (Blue Precipitate) + 2H₂O

Broader Applicability of Indoxyl Derivatives for Various Hydrolase Classes

The versatility of the 5-bromo-4-chloro-3-indoxyl chromogen is highlighted by its conjugation to various chemical groups, creating specific substrates for a wide array of hydrolase enzymes. This adaptability has made indoxyl-based substrates a cornerstone of enzymatic detection in numerous research applications. biosynth.com

One of the most widespread uses of an indoxyl derivative is 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP). BCIP serves as an excellent chromogenic substrate for alkaline phosphatase (AP), an enzyme commonly used as a reporter in techniques like Western blotting, immunohistochemistry, and in situ hybridization. wikipedia.org The enzymatic removal of the phosphate group by AP yields the 5-bromo-4-chloro-3-indoxyl intermediate, which then dimerizes to form the characteristic blue precipitate. abmgood.com

To enhance the sensitivity of detection, BCIP is frequently used in combination with nitro blue tetrazolium chloride (NBT). promega.ca In this system, the reducing environment created by the liberation of the indoxyl moiety reduces NBT to a dark purple, insoluble diformazan. This dual-precipitate system results in a more intense signal than with BCIP alone. sigmaaldrich.com

While the core 5-bromo-4-chloro-3-indoxyl structure is highly adaptable, its use in creating chromogenic substrates for phosphodiesterases (PDEs) is less common compared to other hydrolases. Phosphodiesterases cleave phosphodiester bonds, such as those in cyclic AMP (cAMP) and cyclic GMP (cGMP). Detection of PDE activity often relies on other methods, such as those using fluorescently labeled nucleotides or coupled enzyme assays. However, chromogenic substrates for related enzymes like phosphodiesterase I, a marker enzyme for plasma membranes, have been developed, such as 4-Nitrophenyl thymidine-5′-monophosphate. The hydrolysis of this substrate yields p-nitrophenol, a yellow chromogen. The development of specific, reliable indoxyl-based substrates for the diverse family of cyclic nucleotide phosphodiesterases remains an area with potential for further innovation.

Indoxyl derivatives are extensively used as substrates for glycosidases, enzymes that hydrolyze glycosidic bonds. By linking the 5-bromo-4-chloro-3-indoxyl group to a specific sugar, highly selective substrates are created.

β-Galactosidase: The most famous example is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). X-Gal is widely used in molecular biology for blue-white screening of recombinant bacterial colonies. nih.gov The lacZ gene, encoding β-galactosidase, is a common reporter gene. When a plasmid vector containing the lacZ gene is taken up by bacteria grown on media containing X-Gal, the colonies express the enzyme, cleave X-Gal, and turn blue. If foreign DNA is inserted into the lacZ gene, it disrupts the enzyme's production, and the colonies remain white, allowing for easy identification of successful clones. researchgate.net

α-Galactosidase: Similarly, 5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside (X-α-Gal) is used to detect α-galactosidase activity, for instance, in differentiating yeast or bacterial strains.

β-Glucuronidase: 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is a key component in chromogenic media for the detection and enumeration of Escherichia coli, which is characterized by the presence of β-glucuronidase (GUS) activity. This allows for the specific identification of E. coli colonies by their blue color in water and food microbiology. biosynth.com

For the detection of aryl sulfatase (also known as sulfatase) activity, the substrate 5-bromo-4-chloro-3-indolyl sulfate (B86663) (X-Sulfate) is employed. This enzyme catalyzes the hydrolysis of sulfate esters. Upon cleavage of the sulfate group from X-Sulfate, the resulting 5-bromo-4-chloro-3-indoxyl forms the blue indigo (B80030) dye, indicating the presence of sulfatase activity. This is applied in microbiology for the identification of bacteria possessing this enzyme.

Hydrolase ClassExample EnzymeSpecific Indoxyl SubstrateAbbreviation
Carboxylic EsterasesEsterase / LipaseThis compoundX-Myristate
PhosphatasesAlkaline Phosphatase5-Bromo-4-chloro-3-indolyl phosphateBCIP
Glycosidasesβ-Galactosidase5-Bromo-4-chloro-3-indolyl-β-D-galactopyranosideX-Gal
α-Galactosidase5-Bromo-4-chloro-3-indolyl-α-D-galactopyranosideX-α-Gal
β-Glucuronidase5-Bromo-4-chloro-3-indolyl-β-D-glucuronideX-Gluc
Aryl SulfatasesAryl Sulfatase5-Bromo-4-chloro-3-indolyl sulfateX-Sulfate

Investigations into Substrate Specificity for Enzyme Characterization

The availability of a homologous series of substrates, such as indoxyl esters with varying fatty acid chain lengths, provides a powerful tool for characterizing the substrate specificity of esterases and lipases. By comparing the rate of hydrolysis of different substrates by a single enzyme, researchers can determine the enzyme's preference for short, medium, or long-chain fatty acids.

This principle is well-established using other chromogenic or fluorogenic substrates, such as p-nitrophenyl (pNP) esters. In a typical assay, an enzyme is incubated with a series of pNP esters (e.g., pNP-acetate (C2), pNP-butyrate (C4), pNP-octanoate (C8), pNP-myristate (C14), pNP-palmitate (C16)). The rate of hydrolysis is measured spectrophotometrically by monitoring the release of the yellow p-nitrophenolate ion. An enzyme that preferentially hydrolyzes pNP-butyrate over pNP-palmitate would be classified as an esterase, whereas a true lipase would show higher activity towards the long-chain esters.

A similar experimental design can be applied using a series of 5-bromo-4-chloro-3-indoxyl esters. By incubating a purified enzyme or a cell lysate containing the enzyme of interest with substrates like 5-bromo-4-chloro-3-indoxyl acetate (B1210297), butyrate (B1204436), caprylate, myristate, and palmitate, a profile of its activity can be generated. The rate of formation of the blue indigo precipitate can be quantified over time, providing a measure of the enzyme's activity against each substrate. This allows for a detailed characterization of the enzyme's active site and its affinity for different acyl chain lengths.

Substrate (5-Bromo-4-chloro-3-indoxyl Ester)Acyl Chain LengthRelative Hydrolysis Rate by Enzyme A (Esterase)Relative Hydrolysis Rate by Enzyme B (Lipase)
AcetateC285%15%
ButyrateC4100%30%
OctanoateC860%75%
MyristateC1410%90%
PalmitateC165%100%

This table represents hypothetical data to illustrate how a series of indoxyl esters could be used to differentiate the substrate specificity of a typical esterase (Enzyme A), which prefers short-chain substrates, from a lipase (Enzyme B), which prefers long-chain substrates.

Such studies are crucial for classifying newly discovered enzymes, understanding their physiological roles, and screening for enzymes with specific properties desired for industrial applications.

Methodological Principles for Utilizing 5 Bromo 4 Chloro 3 Indoxyl Myristate in Academic Assays

Optimization of Reaction Conditions for Robust Chromogenic Development

The generation of a distinct and stable chromogenic signal from 5-Bromo-4-chloro-3-indoxyl myristate is critically dependent on the reaction environment. Key parameters such as oxidizing agent concentration and pH must be finely tuned to maximize the desired reaction while minimizing potential artifacts.

The conversion of the soluble, colorless 5-bromo-4-chloro-3-indoxyl intermediate into the insoluble blue 5,5'-dibromo-4,4'-dichloro-indigo precipitate is an oxidative process. While atmospheric oxygen can facilitate this reaction, it is often too slow for precise histochemical localization, allowing the indoxyl intermediate to diffuse away from the enzymatic site. nih.gov To accelerate this crucial step, an oxidizing agent or catalyst is typically included in the reaction medium. An equimolar mixture of potassium ferricyanide (B76249) and potassium ferrocyanide is a commonly used catalytic system. nih.govtandfonline.comsigmaaldrich.com The ferricyanide/ferrocyanide mixture acts as a catalyst, speeding up the oxidation of indoxyl molecules, which then rapidly dimerize to form the insoluble indigo (B80030) dye. nih.govsigmaaldrich.com

The concentration of this oxidizing catalyst is a critical parameter that must be optimized. If the concentration is too low, the oxidation rate will be insufficient to prevent the diffusion of the indoxyl intermediate, leading to diffuse, poorly localized staining. Conversely, high concentrations of the ferricyanide/ferrocyanide mixture can be detrimental, potentially leading to the inhibition of the target esterase activity and promoting the formation of unwanted, soluble yellow byproducts from the indoxyl. nih.govtandfonline.com Therefore, the concentration should be kept as low as possible while still ensuring a rapid precipitation reaction. nih.gov

Oxidizer ConcentrationEffect on Chromogenic DevelopmentRationale
Low / Optimal - Rapid formation of a discrete, blue precipitate- High spatial resolution of enzyme activity- Minimal background stainingEnsures the indoxyl intermediate is rapidly converted to the insoluble indigo dye at the site of the enzyme, preventing diffusion. nih.gov
High - Potential for decreased blue color intensity- Formation of soluble, yellow byproducts- Diffuse background stainingHigh concentrations of the catalyst can inhibit the target enzyme, reducing the overall product formation. It can also favor alternative oxidation pathways, leading to undesired, soluble byproducts that can diffuse through the tissue or sample. nih.govtandfonline.com

The pH of the assay buffer exerts a profound influence on two key aspects of the reaction: the rate of the enzymatic cleavage of the substrate (reaction kinetics) and the stability of the final colored product (chromophore stability). Esterases, the enzymes that hydrolyze this compound, typically exhibit optimal activity within a specific pH range. For many esterases used in histochemistry, the optimal pH lies in the neutral to slightly alkaline range, often between pH 7.0 and 8.0. researchgate.netresearchgate.net Operating the assay at the enzyme's optimal pH will maximize the rate of substrate turnover, leading to a stronger and more rapidly developing signal. Deviating significantly from this optimal pH can drastically reduce enzyme activity, resulting in weak or no staining. nih.gov

The stability of the resulting 5,5'-dibromo-4,4'-dichloro-indigo chromophore is also a consideration. Indigo dyes are generally very stable compounds. However, extreme pH conditions, particularly highly acidic or highly alkaline environments, could potentially alter the structure or solubility of the precipitate over long incubation times, though this is less of a concern within the typical pH ranges used for enzyme assays. The primary influence of pH remains on the kinetics of the enzymatic reaction.

pH LevelEffect on Reaction Kinetics (Esterase Activity)Effect on Chromophore (Indigo) Stability
Acidic (e.g., pH < 6.0) Significantly reduced or abolished enzyme activity. researchgate.netGenerally stable; no significant degradation expected under typical assay conditions.
Neutral to Slightly Alkaline (e.g., pH 7.0 - 8.0) Optimal or near-optimal reaction rate for many esterases. researchgate.netresearchgate.netHigh stability. This is the recommended range for robust chromogenic development.
Alkaline (e.g., pH > 9.0) Enzyme activity may decline, though some esterases remain stable. researchgate.netHigh stability, although very high pH is generally avoided to maintain enzyme integrity.

Strategies for Localizing Enzymatic Activity and Minimizing Chromophore Diffusion

A primary goal in histochemical assays is the precise localization of enzymatic activity. The conversion of a soluble substrate to an insoluble, visible product is the foundational principle. However, the physical properties of this product and the kinetics of its formation are critical to achieving high-resolution staining.

The spatial resolution of an indigogenic assay is inversely related to the size of the dye particles and the extent of intermediate diffusion. Small, crisp, and well-defined dye precipitates indicate accurate localization, whereas large, crystalline, or diffuse deposits suggest poor resolution. Research on various substituted indoxyl acetates has shown that the identity and position of halogen substituents on the indoxyl ring significantly influence the physical properties of the resulting indigo dye. nih.govtandfonline.com Specifically, substrates like 5-bromo-4-chloro-indoxyl acetate (B1210297) are known to produce the smallest dye particles with the least diffusion, providing the best localization. nih.govtandfonline.com This principle is directly applicable to this compound, as it releases the same 5-bromo-4-chloro-indoxyl intermediate.

The most critical factor for minimizing diffusion and forming small particles is the rapid oxidation of the indoxyl intermediate. nih.gov As discussed, this is achieved by using an optimized concentration of a catalytic oxidizing agent like a ferricyanide/ferrocyanide mixture. nih.govtandfonline.com A fast reaction ensures that the indoxyl precipitates as the indigo dimer before it can move a significant distance from the enzyme that produced it.

FactorInfluence on Particle Size and Spatial Resolution
Substrate Choice 5-bromo-4-chloro-indoxyl derivatives are known to yield very small dye particles, leading to high spatial resolution. nih.govtandfonline.com
Oxidation Rate A rapid oxidation rate, accelerated by a catalyst, is essential for forming small particles and minimizing diffusion of the indoxyl intermediate, thereby improving localization. nih.gov
Enzyme Concentration High local concentrations of the enzyme can lead to a higher density of small precipitates, enhancing signal clarity.
Incubation Time Prolonged incubation may lead to the growth of larger crystals from smaller initial precipitates, potentially reducing resolution.

The effectiveness of this compound in cellular assays relies on the ability to retain the final chromophore within the cell where the target enzyme is located. The primary mechanism for this retention is precipitation. The substrate itself is lipid-soluble due to the myristate chain and can readily cross cell membranes. Once inside the cell, esterase activity cleaves the myristate group, releasing the 5-bromo-4-chloro-3-indoxyl. This intermediate, in the presence of an oxidizing agent, rapidly dimerizes to form 5,5'-dibromo-4,4'-dichloro-indigo. sigmaaldrich.com

This resulting indigo dye is a planar molecule with strong intermolecular hydrogen bonding, making it exceptionally insoluble in aqueous environments like the cytoplasm. tandfonline.com This inherent insolubility causes the dye to immediately precipitate out of solution at the site of its formation. This rapid, localized precipitation effectively traps the chromophore within the confines of the cell membrane, providing a stable and spatially accurate record of enzymatic activity. The process can be conceptualized as an intracellular crystallization event, where the product is immobilized as soon as it is formed.

Analytical Detection Modalities Beyond Macroscopic Colorimetry

While the primary advantage of chromogenic substrates is the ability to visualize results directly, several more sophisticated analytical methods can be employed for more quantitative or detailed analysis of the reaction product.

Detection ModalityPrincipleApplication in Assay
UV-Visible Spectrophotometry The insoluble indigo precipitate can be extracted from the tissue or cells using an organic solvent (e.g., chloroform, dimethyl sulfoxide) and quantified by measuring its absorbance at a specific wavelength (λmax ≈ 600-650 nm). internationalscholarsjournals.comnih.govresearchgate.netAllows for the quantitative measurement of total enzyme activity within a sample or tissue homogenate.
Fluorescence-based Assays The indoxyl and leucoindigo (B3055547) intermediates, which are formed during the reaction, are fluorescent. nih.govThis property can be exploited in fluorometric assays to provide a highly sensitive, real-time measurement of enzyme kinetics before the final insoluble precipitate is formed.
Electron Microscopy (SEM/TEM) Techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can be used to visualize the precipitated dye particles at very high resolution. nih.govnih.govEnables detailed analysis of the size, morphology, and subcellular distribution of the chromophore precipitates, providing insights into the precise localization of the enzyme.
Redox Titration The concentration of the reduced, soluble form of indigo (leucoindigo) can be determined by redox titration with an oxidizing agent like potassium hexacyanoferrate. nih.govPrimarily used for quantifying the dye in solution, this method could be adapted to quantify the solubilized precipitate for bulk enzyme activity measurements.

Spectrophotometric Approaches for Monitoring Hydrolysis Rates and Kinetic Studies

Spectrophotometry offers a quantitative method for monitoring the enzymatic hydrolysis of this compound by measuring the formation of the resulting indigo dye. nih.gov Although the final product, 5,5'-dibromo-4,4'-dichloro-indigo, is insoluble, which can present challenges for solution-based spectrophotometry, methods have been developed to circumvent this issue for kinetic analysis. nih.gov

One common approach involves solubilizing the insoluble indigo precipitate in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), after the enzymatic reaction has been stopped. The absorbance of the solubilized dye is then measured at a specific wavelength, typically around 615-620 nm, which corresponds to the maximum absorbance of the indigo derivative. zellx.deinalcopharm.com This endpoint assay format is useful for determining the total enzyme activity over a set period.

For continuous monitoring of hydrolysis rates and detailed kinetic studies, the reaction can be carried out in a system that maintains the product in a soluble form or by directly measuring the turbidity of the forming precipitate. However, a more robust method for kinetic analysis involves the reduction of the insoluble indigo dye to its soluble leuco form, which can be monitored spectrophotometrically. nih.gov A study on a similar indoxyl-based substrate, 5-bromo-4-chloro-3-indoxyl phosphate (B84403) (BCIP), demonstrated a quantitative ELISA where the resulting indigo dye was reduced in a basic medium to the soluble, yellow-colored indigo white, allowing for accurate spectrophotometric quantification. nih.gov

Kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined by measuring the initial reaction rates at various substrate concentrations. An analogous study using indoxyl acetate as a substrate for lipase (B570770) provides a framework for such kinetic analysis. nih.gov By monitoring the increase in absorbance at 620 nm over time, the reaction velocity can be calculated. Plotting these velocities against the corresponding substrate concentrations allows for the determination of key enzymatic constants.

Table 1: Kinetic Parameters for Lipase Catalyzed Hydrolysis of an Indoxyl Ester Substrate
Substrate Concentration (mmol/L)Initial Rate (Absorbance Units/min)
6.250.015
12.50.028
250.045
500.060
Michaelis-Menten Constant (Km): 8.72 mmol/L

This interactive table is based on data adapted from a study on lipase activity using indoxyl acetate, demonstrating the type of kinetic data that can be obtained. nih.gov

Fluorometric Assays Exploiting Indoxyl Intermediates

Fluorometric assays provide a highly sensitive alternative to spectrophotometric methods for detecting enzymatic activity using indoxyl substrates. nih.gov The key to this approach is the inherent fluorescence of the indoxyl and leucoindigo intermediates that are formed during the enzymatic hydrolysis and subsequent oxidation process. nih.gov By monitoring the fluorescence of these intermediates, it is possible to quantify enzyme activity with greater sensitivity than colorimetric methods.

The enzymatic cleavage of this compound liberates 5-bromo-4-chloro-3-indoxyl. This indoxyl intermediate, along with its reduced "leucoindigo" form, exhibits fluorescence. nih.gov A specialized assay can be designed to arrest the conversion of these fluorescent intermediates into the non-fluorescent indigo-blue precipitate, thereby allowing for their quantitative measurement. nih.gov This can be achieved by controlling the oxidizing conditions of the reaction medium.

The general procedure for a fluorometric assay would involve incubating the enzyme with this compound and measuring the increase in fluorescence intensity over time. A standard curve can be generated using a known concentration of a fluorescent standard to correlate the fluorescence signal to the amount of product formed. This method is particularly advantageous for detecting low levels of enzyme activity due to its high signal-to-noise ratio.

Table 2: Hypothetical Fluorescence Properties of Indoxyl Intermediates
CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield
Indole (B1671886)~310~460Moderate
5-Bromo-4-chloro-3-indoxyl (Intermediate)To be determinedTo be determinedTo be determined
5,5'-Dibromo-4,4'-dichloro-indigo (Final Product)Non-fluorescent

This interactive table illustrates the fluorescence characteristics of indole as a parent compound and highlights the fluorescent nature of the indoxyl intermediate in contrast to the non-fluorescent final product. nih.govresearchgate.net

Electrogenic Detection Methods for Indoxyl Substrates

Electrogenic detection methods, such as voltammetry and amperometry, offer a powerful and direct means of monitoring enzymatic reactions involving electroactive species. Indole derivatives, including the indoxyl intermediate released from this compound, are electroactive compounds, meaning they can be oxidized or reduced at an electrode surface. researchgate.net This property can be exploited to develop electrochemical assays for enzyme activity.

Voltammetric techniques, such as cyclic voltammetry or square-wave voltammetry, can be used to study the redox behavior of the indoxyl intermediate and the final indigo dye. researchgate.net For instance, voltammetric studies of indigo in acidic solutions have shown characteristic reversible and quasi-reversible redox reactions. researchgate.net By applying a potential to a working electrode in the reaction mixture, the current generated by the oxidation or reduction of the indoxyl intermediate can be measured. This current will be proportional to the concentration of the intermediate, and thus to the rate of the enzymatic reaction.

An amperometric biosensor could be constructed by immobilizing the target esterase on the surface of an electrode. When this biosensor is exposed to a solution containing this compound, the enzyme will hydrolyze the substrate, producing the electroactive indoxyl intermediate. The continuous measurement of the current generated by the oxidation of this intermediate at a fixed potential would provide a real-time signal directly proportional to the substrate concentration or enzyme activity.

Table 3: Voltammetric Characteristics of Indigo in Acidic Solution
Redox ProcessAnodic Peak Potential (Epa) vs. Ag/AgClCathodic Peak Potential (Epc) vs. Ag/AgClReaction Type
Process 1-72 ± 3 mV-82 ± 4 mVReversible
Process 2+615 ± 5 mV+585 ± 10 mVQuasi-reversible

This interactive table presents data from a voltammetric study of indigo, demonstrating the electrochemical properties that can be leveraged for detection. researchgate.net

Synthetic Strategies and Derivatization Approaches for Indoxyl Substrates

Challenges in the Synthesis of Indoxyl Conjugates (e.g., Glycosides, Phosphates)

The synthesis of indoxyl conjugates, such as glycosides and phosphates, which are invaluable chromogenic substrates in biochemistry, molecular biology, and histochemistry, is fraught with significant challenges. nih.gov A primary difficulty stems from the inherent reactivity of the indoxyl molecule and the low reactivity of its hydroxyl function. nih.govnih.gov These factors contribute to various side reactions that severely limit the efficiency of synthetic routes, often resulting in poor yields, particularly for glucose-type structures. nih.govnih.gov

Novel Synthetic Methodologies: Utilization of Indoxylic Acid Ester Intermediates to Improve Yields

To overcome the longstanding challenges in synthesizing indoxyl glycosides, a novel and improved synthetic approach has been developed that utilizes indoxylic acid esters as key intermediates. nih.govnih.gov This strategy effectively addresses the problem of unwanted side reactions by blocking the highly reactive 2-position of the indoxyl molecule. nih.gov The use of an indoxylic acid allyl ester, for example, prevents yield-decreasing side reactions, allowing for a more controlled and efficient synthesis. nih.gov

This methodology offers a modular and scalable pathway where the required indoxylic acid esters can be prepared in high-yielding steps from inexpensive starting materials with straightforward workup procedures. nih.gov The subsequent phase-transfer glycosylation of these ester intermediates with peracetylated glycosyl halides proceeds in high yields under standard conditions. nih.govnih.gov The synthesis is completed through ester cleavage, a mild silver-mediated glycosylation to yield the peracetylated indoxyl glycosides, and a final deprotection step. nih.govnih.gov This approach has proven successful in preparing a considerable number of indoxyl glycosides in good yields, such as achieving a 57% yield for (N-acetyl-5-bromo-4-chloro-indol-3-yl)-2,3,4,6-tetra-O-acetyl-β-ᴅ-glucopyranoside. nih.gov

Synthetic StepDescriptionAdvantage
Intermediate Formation Preparation of indoxylic acid allyl esters from simple precursors.Scalable, high-yielding, uses cheap starting materials. nih.gov
Protection The ester group blocks the reactive C-2 position of the indoxyl ring.Suppresses unwanted side reactions, improving overall yield. nih.gov
Glycosylation Phase-transfer glycosylation with peracetylated glycosyl halides.Can be performed under common conditions with high yields. nih.govnih.gov
Final Steps Ester cleavage, silver-mediated glycosylation, and deprotection.Leads to the final peracetylated indoxyl glycosides in high yields. nih.govnih.gov

Chemoenzymatic Syntheses for Highly Regioselective Derivatization of Indoxyl Conjugates

Chemoenzymatic strategies offer a powerful tool for the highly regioselective derivatization of indoxyl conjugates, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. This approach is particularly valuable for creating complex chromogenic substrates. An example of this is the synthesis of 5-O-feruloylated α-ʟ-arabinofuranosides, which are used to detect feruloyl esterase activity. nih.gov

A key step in this synthesis is the use of an immobilized lipase (B570770), Lipozyme® TL IM, to perform a regioselective transesterification. nih.gov This enzyme specifically catalyzes the transfer of a feruloyl group to the primary hydroxy group of polyhydroxylated compounds. nih.gov This enzymatic precision avoids the need for extensive protecting group manipulations that are characteristic of traditional multi-step chemical syntheses. The result is a more straightforward and efficient protocol that can significantly reduce the production cost of these specialized substrates. nih.gov This method has been successfully used to synthesize novel chromogenic ferulates in high yields, demonstrating the potential of chemoenzymatic approaches for creating tailored substrates for enzyme detection. nih.gov

Impact of Halogen Substituents (e.g., 5-Bromo-4-chloro) on Resulting Indigoid Dye Properties and Localization

The identity and position of halogen substituents on the indoxyl ring are critical determinants of the color and physicochemical properties of the final indigoid dye formed after enzymatic cleavage. nih.govresearchgate.net These properties, in turn, significantly influence the dye's performance in histochemical applications, particularly its localization at the site of enzyme activity. tandfonline.com

Upon hydrolysis of the substrate, the released indoxyl molecules are oxidized and dimerize to form an insoluble indigo (B80030) dye. nih.gov The substitution pattern affects the resulting dye's color, solubility, and affinity for proteins within the tissue. researchgate.net Research has shown that substrates like 5-bromo-, 5-bromo-6-chloro-, and 5-bromo-4-chloroindoxyl acetates yield the smallest dye particles with the least diffusion from the site of hydrolysis. tandfonline.com Among these, 5-bromo-4-chloro-substituted indoxyls are considered especially effective for precise localization. nih.govtandfonline.com The rapid oxidation of the diffusible indoxyl intermediate to an insoluble dye is crucial for accurate results. tandfonline.com

Theoretical studies using density functional theory (DFT) have shown that substituting hydrogen atoms with chlorine or bromine on the indigo molecule results in practically no change in the absorbed and emitted energies compared to the unsubstituted indigo molecule. nih.govresearchgate.net However, the physical properties, such as particle size and substantivity, are significantly altered, which is key to their utility in generating sharp, well-defined precipitates in cytochemical demonstrations of enzyme activity. tandfonline.comacs.org

SubstrateResulting DyeKey PropertiesApplication Advantage
Indoxyl Acetate (B1210297)IndigoLarger dye particles, prone to diffusion. tandfonline.comnih.govLess precise localization. tandfonline.com
5-Bromoindoxyl Acetate5,5'-DibromoindigoSmaller dye particles, reduced diffusion. tandfonline.comImproved localization. tandfonline.com
5-Bromo-6-chloroindoxyl Acetate5,5'-Dibromo-6,6'-dichloroindigoVery small dye particles. tandfonline.comGood localization. tandfonline.com
5-Bromo-4-chloroindoxyl Acetate5,5'-Dibromo-4,4'-dichloroindigoSmallest dye particles, minimal diffusion. nih.govtandfonline.comExcellent, sharp localization of enzyme activity. nih.govtandfonline.com

Limitations and Research Considerations for Indoxyl Ester Substrates

Constraints Imposed by the Water Insolubility of Indigoid Dyes in Certain Aqueous Assays

A significant limitation of using indoxyl ester substrates in quantitative biochemical assays is the water-insoluble nature of the final indigoid dye product. nih.govnih.gov While this property is advantageous for histochemical localization where a precipitate is desired, it poses a challenge for assays performed in aqueous solutions, such as those in microtiter plates, which rely on spectrophotometric quantification of a soluble colored product. nih.gov

The formation of an insoluble precipitate like indigo (B80030) blue prevents accurate and reproducible quantitative analysis because the dye does not remain uniformly dispersed in the solution. nih.gov This insolubility has historically limited the use of indigogenic substrates in many standard biochemical enzyme assays. nih.govresearchgate.net To overcome this, alternative methods have been developed that focus on detecting fluorescent intermediates like indoxyl or leucoindigo (B3055547), rather than the final insoluble dye. nih.govnih.gov Another approach involves using different detection systems, such as indoxyl-azo or indoxyl-tetrazolium methods, which produce soluble formazan dyes, although these may operate under specific conditions like high pH. nih.govresearchgate.net

Table 1: Solubility Characteristics of Indigo Dyes

Compound Solvent Solubility Implication for Assays
Indigoid Dyes (e.g., Indigo) Water Insoluble nih.govgoogle.comnih.govresearchgate.net Unsuitable for standard quantitative solution-based assays. nih.gov
Leucoindigo (Reduced form) Alkaline Aqueous Solution Soluble google.comifatcc.orguab.cat Used in dyeing processes but requires a reduction step.

Challenges in Achieving Precise Localized Staining and Potential for Chromophore Diffusion

In histochemical applications, the primary goal is the precise localization of enzyme activity. The ideal scenario is the immediate precipitation of the dye at the exact site of enzymatic reaction. However, a significant challenge with indoxyl substrates is the potential for diffusion of the intermediate indoxyl molecule before it is oxidized and dimerized into the insoluble indigo dye. nih.gov

The indoxyl molecule, released after enzymatic hydrolysis, is diffusible. nih.gov If the subsequent oxidation step is not rapid enough, this intermediate can move away from the site of the target enzyme, leading to diffuse staining and inaccurate localization. nih.gov The rate of oxidation is therefore critical. This is often accelerated by the addition of catalysts, such as an equimolar mixture of potassium ferricyanide (B76249) (K₃Fe(CN)₆) and potassium ferrocyanide (K₄Fe(CN)₆). nih.gov

The choice of substituted indoxyl substrate also plays a crucial role in minimizing diffusion. Studies have shown that substrates like 5-bromo-4-chloroindoxyl acetate (B1210297) yield smaller dye particles and exhibit less diffusion compared to other substituted indoxyl acetates. nih.gov The halogen substituents on the indoxyl ring influence the physical properties of the resulting indigoid dye, affecting particle size and localization accuracy. nih.gov

Table 2: Factors Influencing Localization and Diffusion in Indigogenic Staining

Factor Effect on Localization Mechanism
Oxidation Rate Slower oxidation increases diffusion and reduces precision. nih.gov The diffusible indoxyl intermediate has more time to move from the enzyme site before precipitation. nih.gov
Indoxyl Substrate Halogenated indoxyls (e.g., 5-bromo-4-chloroindoxyl) produce smaller particles and less diffusion. nih.gov Substituents on the indole (B1671886) ring alter the properties of the resulting dye. nih.gov

| Catalyst Presence | Catalysts like ferricyanide/ferrocyanide mixtures accelerate oxidation, improving localization. nih.gov | Promotes rapid conversion of soluble indoxyl to insoluble indigo. nih.gov |

Inhibition of Target Enzymes by Auxiliary Reagents (e.g., Oxidizing Agents) and Reaction Byproducts

To ensure rapid and efficient conversion of the released indoxyl to the insoluble dye, auxiliary reagents, particularly oxidizing agents, are often included in the reaction medium. While these agents are necessary for chromophore formation, they can also act as inhibitors of the target enzyme, creating a conflict between efficient staining and accurate representation of enzyme activity. nih.gov

The commonly used ferricyanide/ferrocyanide catalyst mixture, for example, is known to inhibit some enzymes. nih.gov Therefore, its concentration must be carefully optimized to be as low as possible to minimize this inhibitory effect while still effectively catalyzing the oxidation of indoxyl. nih.gov Furthermore, this mixture can also promote the formation of soluble yellow oxidation products from indoxyl, which can interfere with the desired blue signal. nih.gov

Reaction byproducts can also inhibit enzymatic activity. The oxidation of indoxyl by atmospheric oxygen produces hydrogen peroxide (H₂O₂) as a byproduct. nih.gov In the absence of a catalyst, this H₂O₂ can oxidize the indoxyl at sites different from the original enzymatic activity, contributing to diffusion artifacts. nih.gov More broadly, the accumulation of any reaction product can lead to product inhibition, where the product itself binds to the enzyme and reduces its activity over time. nih.gov

Limitations in Applicability under Anaerobic Conditions Requiring Oxidative Dimerization

The final, crucial step in the formation of the insoluble indigo dye from indoxyl substrates is an oxidative dimerization. researchgate.netresearchgate.net Two molecules of the enzymatically released indoxyl react with oxygen to form the indigoid dye. nih.gov This fundamental requirement for an oxidizing agent, typically molecular oxygen from the air, renders indigogenic methods unsuitable for applications under strictly anaerobic conditions. researchgate.net

In environments devoid of oxygen, the dimerization and color formation will not proceed. researchgate.net This limits the use of substrates like 5-Bromo-4-chloro-3-indoxyl myristate for detecting enzyme activity in obligate anaerobes or in experimental systems where an anaerobic atmosphere must be maintained. While some alternative electron acceptors might be considered, the standard indigogenic reaction relies on oxygen. researchgate.net This is a critical consideration in microbiology and biochemistry when studying processes or organisms that are sensitive to or function exclusively in the absence of oxygen.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.